3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Description
Nomenclature and Synonyms
The compound 3-pyridinecarboxylic acid, 6-chloro-, 1-oxide is systematically named 6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid under IUPAC guidelines. Its molecular formula is C₆H₄ClNO₃ , with a molecular weight of 173.55 g/mol . The structural features include a pyridine ring substituted with a chlorine atom at position 6, a carboxylic acid group at position 3, and an N-oxide functional group at position 1.
Table 1: Key identifiers and synonyms
Historical Context and Discovery
The compound emerged from advancements in pyridine N-oxide chemistry during the late 20th century. Early synthetic routes involved oxidation of 6-chloronicotinic acid using hydrogen peroxide or urea-hydrogen peroxide complexes in trifluoroacetic anhydride. Industrial methods later optimized chlorination and oxidation processes, as seen in patents describing large-scale production via cyclization of DL-malic acid followed by ammoniation and chlorination. Its discovery aligns with broader interest in functionalized pyridine derivatives for pharmaceutical and agrochemical applications.
Chemical Classification and Taxonomy
This compound belongs to three overlapping chemical categories:
- Heterocyclic compounds : Pyridine core with nitrogen and oxygen heteroatoms.
- N-Oxides : Characterized by the N→O bond, which alters electronic properties compared to parent pyridines.
- Chlorinated carboxylic acids : Combines a chlorine substituent with a carboxylic acid group.
Table 2: Structural and taxonomic data
| Property | Value |
|---|---|
| Molecular formula | C₆H₄ClNO₃ |
| Hybridization | sp² (aromatic ring) |
| Functional groups | N-oxide, carboxylic acid, Cl |
| Conformational features | Planar ring with zwitterionic N-oxide resonance |
Significance in Pyridine N-Oxide Chemistry
This compound exemplifies the unique reactivity of pyridine N-oxides, which serve as intermediates in organic synthesis. The N-oxide group enhances electrophilicity at the 2- and 4-positions of the pyridine ring, enabling regioselective substitutions. For instance, it acts as a precursor in the synthesis of hypoxia-activated prodrugs and antimicrobial agents. Its chlorine and carboxylic acid substituents further modulate solubility and electronic effects, making it valuable for designing metal-complexing ligands or bioactive molecules.
Key applications in synthesis :
- Acyl transfer reactions : Utilized in peptide coupling via O-acyloxypyridinium intermediates.
- Radical reactions : Participates in Minisci-type alkylation of heteroarenes through hydrogen atom transfer (HAT).
- Redox-active intermediates : Explored in catalytic asymmetric N-acylative desymmetrization.
This compound’s versatility underscores its importance in both academic research and industrial chemistry, particularly in developing functional materials and therapeutics.
Properties
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHGRBPVCQMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466454 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90327-03-0 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide typically involves the chlorination of 3-pyridinecarboxylic acid followed by oxidation. One common method includes the use of thionyl chloride for chlorination, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of 3-pyridinecarboxylic acid, 6-hydroxy-, 1-oxide.
Substitution: Formation of various substituted pyridinecarboxylic acids.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical differences between the target compound and its analogues:
Functional Group Influence on Properties
- N-Oxide Group: The 1-oxide group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to non-oxidized analogues (e.g., nicotinic acid vs. oxiniacic acid) .
- Carboxylic Acid Position : Antioxidant studies show that the position of the carboxylic acid group (2-, 3-, or 4-pyridinecarboxylic acid) significantly impacts radical scavenging activity. For example, 3-pyridinecarboxylic acid derivatives exhibit moderate antioxidant behavior in DPPH assays .
Biological Activity
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide (CAS No. 90327-03-0) is a pyridine derivative notable for its unique structural features, including a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring. These modifications enhance its chemical reactivity and biological activity, making it a compound of interest in various fields, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C6H5ClN2O2
- Molecular Weight : 173.55 g/mol
The compound's synthesis typically involves chlorination followed by oxidation of 3-pyridinecarboxylic acid, employing reagents such as thionyl chloride and hydrogen peroxide.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to modulation of oxidative stress and inflammatory pathways. This interaction may result in significant therapeutic effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyridine compounds have been shown to exhibit strong antibacterial activity against Gram-positive bacteria. In particular, compounds structurally related to 3-Pyridinecarboxylic acid have demonstrated bacteriostatic effects comparable to established antibiotics like linezolid .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (μg/ml) | Notes |
|---|---|---|---|
| This compound | S. pneumoniae | TBD | Potential for biofilm inhibition |
| Linezolid | S. pneumoniae | TBD | Standard antibiotic |
| Compound 21d | E. faecalis | TBD | Significant concentration-dependent inhibition |
Anti-biofilm Activity
Biofilms are known to complicate antimicrobial therapy; thus, the anti-biofilm properties of this compound are particularly noteworthy. Studies have indicated that certain derivatives can significantly inhibit biofilm formation at low concentrations, suggesting their potential use in treating biofilm-associated infections .
Table 2: Biofilm Inhibition Data
| Compound | MBIC (μg/ml) | Efficacy Description |
|---|---|---|
| Compound 21d | 0.5 | Strong biofilm inhibition on S. pneumoniae |
| Other Derivatives | Variable | Broad-spectrum anti-biofilm activity |
Case Studies
- Study on Antibacterial Properties : A recent investigation into the antibacterial properties of pyridine derivatives showed that compounds similar to 3-Pyridinecarboxylic acid exhibited significant activity against five strains of Gram-positive bacteria, with some compounds demonstrating longer-lasting effects compared to traditional antibiotics .
- Inhibition of Biofilm Formation : Another study focused on the biofilm inhibitory concentrations (MBICs) for various pyridine derivatives revealed that compound 21d effectively reduced biofilm formation in a dose-dependent manner, highlighting its potential as a therapeutic agent against biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
